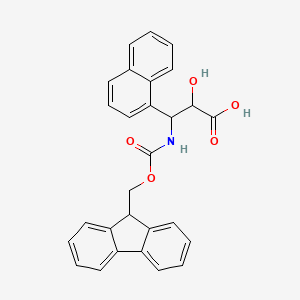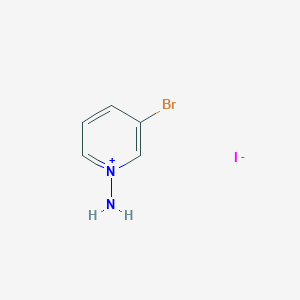
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its role as a reagent used for carbonyls and epoxides as dual electrophiles in peptide-based proteasome inhibitors. It is also an impurity of carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves several steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, with considerations for reducing waste and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide-based proteasome inhibitors.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its therapeutic potential, especially in the treatment of multiple myeloma as an impurity of carfilzomib.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves its role as a dual electrophile in peptide-based proteasome inhibitors. It interacts with carbonyls and epoxides, facilitating the inhibition of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of damaged proteins, ultimately inducing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2,6-dimethylhept-1-en-3-one
- 2,2,2-Trifluoroacetic acid
- Carfilzomib
Uniqueness
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid is unique due to its dual electrophilic nature, making it highly effective in peptide-based proteasome inhibitors. Its role as an impurity in carfilzomib also highlights its significance in therapeutic applications.
Propriétés
Formule moléculaire |
C11H18F3NO3 |
|---|---|
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7) |
Clé InChI |
LRERPDGQQWNGFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)

![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
